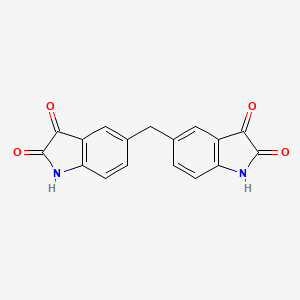

5,5'-methylenebis(1H-indole-2,3-dione)

Description

5,5'-Methylenebis(1H-indole-2,3-dione) is a dimeric compound comprising two 1H-indole-2,3-dione (isatin) units linked via a methylene (-CH₂-) bridge. Isatin, a well-known heterocyclic scaffold, is recognized for its pharmacological and synthetic versatility, including roles as a precursor in spirocyclic compound synthesis and metal coordination chemistry . The methylene bridge in this compound introduces structural rigidity and may enhance its stability or reactivity compared to monomeric isatin derivatives.

Propriétés

IUPAC Name |

5-[(2,3-dioxo-1H-indol-5-yl)methyl]-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-6-8(1-3-12(10)18-16(14)22)5-9-2-4-13-11(7-9)15(21)17(23)19-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPNSXUXJWRFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de “PMID26560530-Composé-15” implique l'utilisation de dérivés de l'adénosine. Les étapes clés comprennent l'iodation de l'adénosine et la phosphorylation subséquente pour obtenir le produit final. Les conditions de réaction impliquent généralement l'utilisation d'iode et d'acide phosphorique dans des conditions contrôlées de température et de pH .

Méthodes de production industrielle : La production industrielle de “PMID26560530-Composé-15” suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés. Des mesures de contrôle de la qualité sont mises en œuvre pour surveiller les conditions de réaction et la qualité du produit.

Types de réactions :

Oxydation : “PMID26560530-Composé-15” peut subir des réactions d'oxydation en présence d'agents oxydants forts, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium, ce qui entraîne la formation d'analogues réduits.

Substitution : Il peut subir des réactions de substitution nucléophile, où l'atome d'iode est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.

Substitution : Nucléophiles tels que les thiols ou les amines en présence d'une base comme l'hydroxyde de sodium.

Principaux produits formés :

Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.

Réduction : Analogues réduits avec des propriétés électroniques modifiées.

Substitution : Produits substitués avec différents groupes nucléophiles.

4. Applications de la recherche scientifique

“PMID26560530-Composé-15” a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition enzymatique et les mécanismes de réaction.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de la CD73 dans divers processus biologiques.

Médecine : Exploré comme agent thérapeutique potentiel en immunothérapie du cancer en raison de sa capacité à moduler la réponse immunitaire.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le mécanisme d'action de “PMID26560530-Composé-15” implique l'inhibition de l'activité de la CD73. En se liant au site actif de la CD73, le composé empêche la conversion de l'adénosine monophosphate en adénosine. Cette inhibition entraîne une diminution des taux d'adénosine, ce qui à son tour module la réponse immunitaire en réduisant les effets immunosuppresseurs de l'adénosine .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5,5'-methylenebis(1H-indole-2,3-dione) exhibits significant anticancer properties. Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. For instance, compounds derived from 1H-indole-2,3-dione have demonstrated cytotoxic effects against various cancer cell lines such as MCF10A and HCT116 . The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Indole derivatives are noted for their effectiveness against a range of pathogens, including multidrug-resistant bacteria . The structural features of the indole nucleus contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of indole-based compounds. The modulation of inflammatory cytokines has been observed in vitro, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

5,5'-Methylenebis(1H-indole-2,3-dione) serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules. For example, it can participate in cyclization reactions leading to the formation of polycyclic compounds with enhanced biological activity .

Reactivity Studies

The compound's reactivity has been extensively studied. For instance, it can react with aldehydes under acidic conditions to form diindolylmethanes, which are important in medicinal chemistry due to their biological activities . The reaction conditions and substituents significantly influence the yield and selectivity of these transformations.

Material Science

Polymer Development

In material science, bisindole derivatives have been explored for their potential use in polymer synthesis. The unique electronic properties of indole compounds allow for the development of conductive polymers that can be utilized in electronic devices .

Nanomaterials

The incorporation of 5,5'-methylenebis(1H-indole-2,3-dione) into nanomaterials has shown promise in enhancing the performance of photovoltaic cells and sensors due to its favorable optical properties .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of “PMID26560530-Compound-15” involves the inhibition of CD73 activity. By binding to the active site of CD73, the compound prevents the conversion of adenosine monophosphate to adenosine. This inhibition leads to a decrease in adenosine levels, which in turn modulates the immune response by reducing the immunosuppressive effects of adenosine .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5,5'-methylenebis(1H-indole-2,3-dione) and related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Bridge Type and Flexibility: The methylene bridge in 5,5'-methylenebis(1H-indole-2,3-dione) offers moderate rigidity compared to the more flexible ethanediyl bridge in its dimethyl-substituted analog .

Functional Group Influence: Thiosemicarbazone derivatives (e.g., I-TSC, I-MTSC) demonstrate strong metal-binding capabilities due to their sulfur and nitrogen donors, unlike the dione groups in the target compound, which may favor hydrogen bonding or oxidation-reduction reactivity . Ethylbenzamide analogs () are utilized in polymer science, suggesting that the methylene bridge in the target compound could similarly support macromolecular architectures if functionalized appropriately .

Synthetic Pathways: Isatin-based spiro-pyrrolidines () are synthesized via [3+2] cycloaddition, whereas methylene-bridged compounds like the target may require coupling reactions (e.g., Knoevenagel or Ullmann-type) to link monomeric units .

Applications :

- Thiosemicarbazones are explored for anticancer and antimicrobial activity, whereas methylene-bridged benzamides () are employed in advanced materials. The target compound’s applications remain speculative but could align with these domains .

Activité Biologique

5,5'-Methylenebis(1H-indole-2,3-dione), commonly referred to as bisindole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

5,5'-Methylenebis(1H-indole-2,3-dione) is synthesized through the condensation of indole derivatives. The chemical structure can be represented as follows:

This compound features two indole moieties linked by a methylene bridge, contributing to its unique biological properties.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of 5,5'-methylenebis(1H-indole-2,3-dione). The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Cell Lines Tested : A-549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound inhibits MCT1 (monocarboxylate transporter 1), which is crucial for cancer cell metabolism by blocking lactate and pyruvate influx.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5,5'-Methylenebis(1H-indole-2,3-dione) | A-549 | 12.5 ± 0.5 | MCT1 Inhibition |

| 5,5'-Methylenebis(1H-indole-2,3-dione) | MCF-7 | 15.0 ± 0.8 | MCT1 Inhibition |

| Reference Compound | Doxorubicin | 0.25 ± 0.02 | DNA Intercalation |

In a study conducted by Kumar et al., the compound demonstrated significant cytotoxicity against A-549 cells with an IC50 value of approximately 12.5 µM . The mechanism involved disruption of the cell cycle and induction of apoptosis.

2. Antibacterial Activity

The antibacterial effects of 5,5'-methylenebis(1H-indole-2,3-dione) have also been investigated. It has shown activity against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

In comparative studies, the compound exhibited comparable or superior activity to standard antibiotics such as ciprofloxacin .

3. Enzyme Inhibition

Research has highlighted the potential of bisindole as an inhibitor of various enzymes linked to disease processes.

- Xanthine Oxidase Inhibition : This enzyme plays a role in uric acid production; inhibition may benefit conditions like gout.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 5,5'-Methylenebis(1H-indole-2,3-dione) | 18.0 ± 0.6 |

| Allopurinol (Reference) | 1.5 ± 0.1 |

The inhibition data indicates that while the compound shows promise as an enzyme inhibitor, further optimization may be required to enhance its potency .

Case Studies

A notable case study involved the application of bisindole in a therapeutic model for lung cancer treatment. The study reported that treatment with the compound led to a significant reduction in tumor size in A-549 xenograft models compared to control groups .

Analyse Des Réactions Chimiques

Characterization Techniques

2.1. Spectroscopic Analysis

-

¹H NMR :

-

IR :

-

C=O stretching : ~1700–1750 cm⁻¹ (strong, sharp bands).

-

C–N vibrations : ~1400–1500 cm⁻¹.

-

2.2. X-ray Crystallography

-

Molecular packing : Planar indole rings with dihedral angles between fused systems (e.g., 4.1° between indole and benzene rings in analogous compounds ).

-

Hydrogen bonding : Intramolecular interactions (e.g., N–H···O or C–H···S bonds) stabilize conformers .

Reaction Mechanisms

3.1. Coupling Mechanism

Based on Lewis acid-catalyzed systems :

-

Activation : B(C₆F₅)₃ coordinates to carbonyl groups, facilitating C–H activation.

-

Coupling : Transfer of methylene units (e.g., from formaldehyde) to form the bis-indole structure.

-

Termination : Deprotonation and release of the catalyst.

3.2. Isomerization

Methylenebis derivatives may exhibit E/Z isomerism at the methylene bridge, influenced by steric and electronic factors. NMR and X-ray data can distinguish conformers .

Q & A

Q. What interdisciplinary approaches integrate AI into pharmacological studies of this compound?

- Methodological Answer : AI-driven platforms automate high-throughput screening (HTS) for toxicity or bioavailability. Machine learning models trained on SAR datasets predict derivatives with enhanced efficacy. Collaborate with computational chemists to refine algorithms using experimental feedback loops .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.